Product packaging for Marasin(Cat. No.:)

Marasin

Cat. No.: B1255138
M. Wt: 132.16 g/mol
InChI Key: WHVOFFPTHILKQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Marasin is a natural organic compound belonging to the class of allenes, originally isolated from the fungus Marasmius ramealis . Research indicates that its biosynthesis in M. ramealis proceeds via a specific enzymatic rearrangement of an alkyltriyne moiety, without scrambling of the carbon label from precursor esters . This makes it a compound of interest in biochemical and biosynthetic studies. While other mushrooms in the Marasmius genus are known to produce compounds with various biological activities, such as the analgesic and sedative effects associated with marasmic acid from Marasmius androsaceus , the specific research applications and detailed mechanism of action for this compound itself require further investigation. This reagent provides researchers with a defined chemical entity to explore its potential properties and functions in a controlled laboratory setting. This product is designated for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O B1255138 Marasin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8O

Molecular Weight

132.16 g/mol

InChI

InChI=1S/C9H8O/c1-2-3-4-5-6-7-8-9-10/h1,5,7,10H,8-9H2

InChI Key

WHVOFFPTHILKQP-UHFFFAOYSA-N

Canonical SMILES

C#CC#CC=C=CCCO

Synonyms

marasin

Origin of Product

United States

Isolation and Advanced Characterization Methodologies for Marasin

Chromatographic Techniques for Marasin Isolation and Purification

The isolation and purification of this compound from its natural sources, primarily the fungus Marasmius ramealis, relies on a combination of chromatographic techniques. These methods are essential for separating the compound from a complex mixture of other metabolites.

Liquid Chromatography Applications in this compound Research

Liquid chromatography (LC) is a cornerstone technique in the separation of natural products like this compound. High-Performance Liquid Chromatography (HPLC) is particularly suited for this purpose due to its high resolution and sensitivity. While specific HPLC protocols for this compound are not extensively detailed in publicly available literature, the general approach for fungal polyacetylenes involves reversed-phase chromatography.

In a typical reversed-phase HPLC separation of a fungal extract containing this compound, a non-polar stationary phase (such as C18) would be employed. The mobile phase would likely consist of a polar solvent system, such as a gradient of water and acetonitrile (B52724) or methanol. This setup allows for the separation of compounds based on their hydrophobicity. This compound, with its polyacetylene structure, would elute at a characteristic retention time under specific conditions, enabling its separation from other components in the extract.

Preparative and Analytical Separation Strategies

Both analytical and preparative chromatography play crucial roles in this compound research.

Analytical Chromatography: Analytical HPLC is used for the initial identification and quantification of this compound in a sample. By comparing the retention time and UV-visible absorption spectrum of a peak in the sample chromatogram to that of a known this compound standard, its presence and concentration can be determined. This is vital for screening fungal extracts for the presence of the compound and for monitoring the efficiency of purification steps.

Preparative Chromatography: Once this compound has been identified, preparative HPLC is employed to isolate larger quantities of the pure compound for further structural elucidation and biological activity studies. This technique utilizes larger columns and higher flow rates than analytical HPLC to process larger sample volumes. The fractions corresponding to the this compound peak are collected, and the solvent is subsequently evaporated to yield the purified compound.

Interactive Table: Hypothetical HPLC Parameters for this compound Analysis

ParameterAnalytical HPLCPreparative HPLC
Column C18 (e.g., 4.6 x 250 mm, 5 µm)C18 (e.g., 21.2 x 250 mm, 10 µm)
Mobile Phase Gradient of Water and AcetonitrileGradient of Water and Acetonitrile
Flow Rate 1.0 mL/min20 mL/min
Detection UV-Vis Diode Array Detector (DAD)UV-Vis Detector
Injection Volume 10-20 µL1-5 mL
Purpose Identification and QuantificationIsolation of Pure Compound

Spectroscopic and Stereochemical Elucidation Methods for this compound

Determining the precise three-dimensional structure of this compound, including its stereochemistry, requires a suite of advanced spectroscopic and analytical techniques.

Determination of Absolute Configuration of this compound

The designation "(-)-marasin" indicates that the compound is chiral and rotates plane-polarized light in a levorotatory direction. However, specific experimental details on the determination of its absolute configuration are not widely reported in the scientific literature. Generally, for novel natural products, several methods can be employed to establish the absolute stereochemistry:

Chiral Chromatography: This technique uses a chiral stationary phase (CSP) that interacts differently with the enantiomers of a chiral compound, leading to their separation. While not specifically documented for this compound, chiral HPLC or gas chromatography could potentially be used to resolve its enantiomers.

Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD): These spectroscopic techniques measure the differential absorption of left and right circularly polarized light. By comparing the experimental VCD or ECD spectrum of this compound with spectra predicted by quantum chemical calculations for each possible enantiomer, the absolute configuration can be assigned.

X-ray Crystallography: If a suitable single crystal of this compound or a derivative can be obtained, X-ray crystallography provides an unambiguous determination of its absolute configuration.

Advanced Spectroscopic Analyses in this compound Structural Studies

The elucidation of the planar structure of this compound relies heavily on a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of this compound. The molecular formula of this compound is C9H8O. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide valuable information about the connectivity of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules.

¹H NMR: Provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling.

¹³C NMR: Shows the number of different types of carbon atoms and their chemical shifts, indicating their electronic environment.

2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

Although detailed, publicly available NMR and MS spectral data for this compound are scarce, the combined application of these techniques would be essential to confirm its unique allene (B1206475) and diyne functionalities.

Biosynthetic Pathways and Enzymology of Marasin

Precursor Incorporation Studies in Marasin Biosynthesis

Precursor incorporation studies, primarily employing radiolabeled compounds, have been instrumental in identifying the building blocks of this compound. These studies provide strong evidence for the direct involvement of certain polyacetylene esters in the biogenesis of this compound.

Research has demonstrated that [1-14C]-E-dehydromatricaria methyl ester is incorporated into the allene (B1206475) (-)-marasin in Marasmius ramealis. This incorporation occurs without any scrambling of the 14C label, indicating a direct conversion pathway. The observed incorporation level for E-dehydromatricaria methyl ester was approximately 0.8%. nih.govnih.gov

Similarly, dimethyl [1-14C]-deca-4,6,8-triyne-1,10-dioate has been shown to be incorporated into (-)-marasin in M. ramealis without scrambling of the 14C label. nih.govnih.gov The incorporation levels for this precursor were notably higher, recorded at 4.9% in one experiment and 2.0% in another. nih.govnih.gov The consistent and non-scrambled incorporation of both E-dehydromatricaria methyl ester and dimethyl deca-4,6,8-triyne-1,10-dioate strongly suggests that these esters, or very closely related compounds, serve as direct precursors in the biosynthesis of (-)-marasin in Marasmius ramealis. nih.govnih.gov

Table 1: Precursor Incorporation into this compound in Marasmius ramealis

Precursor CompoundRadiolabeling PositionIncorporation Level (%)Scrambling ObservedReference
E-Dehydromatricaria Methyl Ester[1-14C]0.8No nih.govnih.gov
Dimethyl Deca-4,6,8-triyne-1,10-dioate[1-14C]4.9 (or 2.0)No nih.govnih.gov

Enzymatic Transformations and Rearrangements in this compound Biosynthesis

The formation of the distinctive allene functionality within this compound is a key enzymatic event in its biosynthesis.

The diyne-allene moiety characteristic of this compound is proposed to arise from the rearrangement of an alkyltriyne moiety. nih.govnih.gov This rearrangement is understood to occur under precise enzymic control. nih.govnih.gov While the exact enzymatic machinery and detailed mechanistic steps for this specific allene formation in this compound are described as being under "enzymic control", further specific details on the enzymes or catalytic processes involved were not explicitly elucidated in the provided research. nih.govnih.gov

The crepenynate (B1232503) pathway is a well-established route for the biosynthesis of polyacetylenes in various organisms, including both plants and fungi. Crepenynic acid, or a closely related biological equivalent such as a thiol ester, has been identified as a crucial intermediate in the biosynthesis of polyacetylenes. This pathway typically initiates from oleic acid, which is converted to linoleic acid, and subsequently to crepenynic acid. While the crepenynate pathway is generally relevant to polyacetylene production, the precise order of modifications, including oxidation of a methyl group to a carboxyl group, 10-decarboxylation, reduction of the 1-carboxyl group to an alcohol, and hydrogenation, remains unresolved in the context of this compound biosynthesis within Marasmius ramealis, as the substrate specificities for the likely enzymatic activities are not yet known.

Genetic and Molecular Basis of this compound Biosynthesis Pathways

Information regarding the specific genes, enzymes, or molecular mechanisms that govern the biosynthesis of this compound, beyond the general concept of "enzymic control" over precursor transformations and rearrangements, was not available in the provided research. Further studies would be required to elucidate the genetic and molecular underpinnings of this biosynthetic pathway.

Chemical Synthesis Approaches for Marasin and Analogues

Enantioselective Total Synthesis of Marasin

The enantioselective total synthesis of this compound aims to produce a single enantiomer with high purity, mirroring its natural forms. Early chemical syntheses, such as that by Graaf and co-workers, utilized a ferrocene-derived chiral catalyst in a coupling reaction, yielding (aR)-(-)-marasin with a low enantiomeric excess (e.e.) of 0.5% rsc.orgrsc.org. A notable biosynthetic route was reported by Davies and Hodge in 2005 rsc.orgrsc.org. More recent chemical synthetic efforts have focused on improving enantioselectivity, often through the development of novel strategies for constructing the chiral allenediyne motif rsc.orgrsc.org.

The installation of the optically active chiral allenediyne motif is a pivotal step in this compound synthesis, with various approaches explored to achieve this. One strategy involves the coupling of an optically active bromoallene with a zincated diyne rsc.orgrsc.org. For instance, an optically active bromoallene (78% e.e.) reacted with a zincated diyne to produce the allenediyne with 36% e.e. rsc.orgrsc.org. A direct coupling of a tosylate precursor (97% e.e.) with the same diyne species resulted in a higher enantiopurity of 89% e.e., albeit with a different axial configuration rsc.orgrsc.org.

Another approach involves the construction of the allenediyne via elimination reactions. The elimination of a diyne-containing allyl acetate–vinyl sulfoxide (B87167) (98% e.e.) yielded the allenediyne with 73% e.e., demonstrating a chirality transfer efficiency of 74% rsc.org. Replacing the chiral sulfinyl group with an iodine in the elimination substrate led to a more efficient chirality transfer, with an efficiency of 84% (75% e.e. from an 89% e.e. precursor) rsc.org. The axial chirality inherent in allenes, which can be transferred to central chirality, is a key aspect of these strategies researchgate.net. Recent advancements also include copper(I)-catalyzed enantioselective proton migration from skipped enynes to allenes, providing an efficient route to chiral allenes researchgate.net.

Achieving high stereoselectivity is crucial for the synthesis of this compound, and it is highly dependent on the specific reaction conditions and the structure of the substrate rsc.orgrsc.orgresearchgate.netrsc.orgnih.gov. The enantiomeric excess (e.e.) is a critical metric for evaluating stereocontrol. While initial chemical syntheses showed limited e.e., later studies significantly improved this, with some achieving up to 75% e.e. or 89% e.e. in the allenediyne motif rsc.orgrsc.orgnottingham.ac.uk.

The control of stereochemistry often involves the use of chiral catalysts or chiral auxiliaries numberanalytics.comhilarispublisher.com. These components guide the reaction pathways to preferentially form one stereoisomer over another numberanalytics.comhilarispublisher.comwikipedia.org. For example, in the conversion of a racemic ketone to a single enantiomer of a propargyl alcohol intermediate, a stereoselective reduction was achieved using (S)-2-methyl-CBS-oxazaborolidine rsc.org. The absolute configuration of naturally occurring allenes, including this compound and its 9-methyl analogue, has been determined, indicating that levorotatory compounds in this series often possess the (R)-configuration rsc.org.

Table 1: Enantiomeric Excess (e.e.) in this compound Synthesis Approaches

ApproachEnantiomeric Excess (e.e.)Reference
Graaf's Ferrocene-catalyzed coupling0.5% rsc.orgrsc.org
Coupling of optically active bromoallene36% rsc.orgrsc.org
Direct coupling of tosylate precursor89% rsc.orgrsc.org
Elimination of diyne-containing allyl acetate–vinyl sulfoxide73% rsc.org
Elimination with iodine replacing sulfinyl75% rsc.org

Asymmetric reducing agents play a vital role in establishing the desired stereochemistry in this compound synthesis, particularly in converting prochiral precursors into chiral intermediates. One notable application is the stereoselective reduction of a racemic ketone (e.g., ketone 26 in one synthetic route) to yield a single enantiomer of a propargyl alcohol (e.g., (R)-propargyl alcohol 25) rsc.org. This transformation was effectively achieved using borane (B79455) (BH3) in the presence of (S)-2-methyl-CBS-oxazaborolidine, a well-known chiral catalyst for CBS reduction rsc.org.

Historically, asymmetric reduction of alkenynols to produce optically active allenic alcohols has also been explored. For instance, the lithium aluminum hydride-3-O-benzyl-1,2-O-cyclohexylidene-α-D-glucofuranose complex has been utilized for such reductions, leading to compounds like (-)-marasin and (-)-9-methylthis compound rsc.org. These methods are crucial for controlling the stereochemistry of newly formed chiral centers during the synthesis.

Synthetic Methodologies for this compound Analogues and Derivatives

Beyond the total synthesis of this compound itself, significant efforts have been directed towards developing synthetic methodologies for its homologues and other structurally related allenic and polyacetylenic compounds. These studies contribute to a broader understanding of allene (B1206475) chemistry and facilitate the exploration of new bioactive molecules.

The synthesis of this compound homologues, such as 9-Me-Marasin (deca-3,4-diene-6,8-diyn-1-ol), has been achieved through various metal-mediated synthetic routes researchgate.netrsc.orguu.nlpageplace.de. One approach involves the transmetallation of a lithium compound with LiCuBr2, followed by a reaction with appropriate diyne iodides (e.g., Me3Si-C≡C-C≡C-I or Me-C≡C-C≡C-I) researchgate.net. Another route utilizes transmetallation with ZnCl2, followed by a palladium-catalyzed coupling reaction with bromodiynes like Me3SiC≡CC≡CBr or MeC≡CC≡CBr uu.nlacs.org. While these methods successfully yield the homologues, palladium-catalyzed reactions can sometimes be complicated by homo-coupling and polymer formation, potentially leading to lower yields uu.nl.

It has been observed that the antibiotic activity of this compound homologues can differ significantly from the parent compound. For example, 9-Me-Marasin was found to be inactive against Staphylococcus aureus, suggesting that the free acetylene (B1199291) function of the allenediyne moiety is essential for the antibiotic activity of this compound acs.org.

The broader field of allene and polyacetylene synthesis encompasses various methodologies applicable to compounds structurally related to this compound. For racemic allenols, classical methods include the homologation of propargylic alcohols and the addition of propargyl bromides to aldehydes nih.govacs.org. Activated allenes have also been used as starting materials in aldol-type additions to carbonyl compounds acs.org.

Transition metal-catalyzed reactions are prominent in allene synthesis. The Crabbé reaction, a CuBr-mediated allenation of terminal alkynes with paraformaldehyde, was an early development researchgate.netnih.gov. More advanced methods include ZnI2-promoted or CuI-catalyzed allenation reactions for 1,3-disubstituted allenes from terminal alkynes and aldehydes researchgate.net. Palladium-catalyzed processes, such as propargylic 1,3-substitution, have also been employed uu.nl. Recent developments include copper-catalyzed sp2 C-H arylation and alkynylation of allenes, offering site-selective functionalization for complex allene-containing molecules dicp.ac.cn.

Allenes are increasingly recognized as versatile building blocks in organic synthesis due to their unique axial chirality and reactive cumulative double bonds, enabling various cycloaddition reactions researchgate.netnottingham.ac.ukrsc.org. Despite their rare occurrence in natural products, the ongoing development of synthetic methodologies continues to expand their chemical space and utility dicp.ac.cnresearchgate.netnottingham.ac.uk.

Molecular and Cellular Activities of Marasin

Antimicrobial Biological Activities

While Marasmius species are recognized for producing compounds with antimicrobial properties, specific data on the antibacterial, antimycobacterial, antifungal, and anti-yeast efficacy of isolated Marasin remains scarce in current literature.

Antimycobacterial Activity of this compound

Table 2: Antimycobacterial Activity of Isolated this compound

Mycobacterium SpeciesMinimum Inhibitory Concentration (MIC)Research FindingsCitation
Various speciesNo specific data for isolated this compoundNo direct research on isolated this compound's antimycobacterial activity found.-

Antifungal and Antiyast Activities

Similar to its antibacterial profile, comprehensive data on the antifungal and anti-yeast activities of isolated this compound are not well-documented. While filtrates from Marasmius palmivorus have demonstrated antifungal activity against Trichophyton rubrum, and other Marasmius species extracts have shown antifungal properties, these observations pertain to complex mixtures rather than the isolated compound this compound researchgate.netnih.gov. Studies on antifungal agents often involve various natural extracts and compounds, but this compound's specific role in this area requires further dedicated investigation mdpi.comscirp.orgresearchgate.netscielo.brnih.govmdpi.comresearchgate.net.

Table 3: Antifungal and Anti-yeast Activities of Isolated this compound

Fungal/Yeast SpeciesMinimum Inhibitory Concentration (MIC)Research FindingsCitation
Various speciesNo specific data for isolated this compoundAntifungal activity observed in Marasmius species extracts, but specific data for isolated this compound is not available. researchgate.netnih.gov

Antibiofilm Effects

The antibiofilm effects of isolated this compound have not been extensively characterized. Extracts from Marasmius oreades have been reported to exhibit strong antibiofilm effects against various pathogenic strains researchgate.net. However, this activity is attributed to the complex composition of the extract, and specific contributions of this compound to this effect have not been isolated or quantified nih.govmdpi.comfrontiersin.orgmdpi.comfrontiersin.org.

Table 4: Antibiofilm Effects of Isolated this compound

Pathogenic StrainsBiofilm Inhibition/EradicationResearch FindingsCitation
Various strainsNo specific data for isolated this compoundMarasmius oreades extracts show antibiofilm effects, but direct data for isolated this compound is not available. researchgate.net

Antineoplastic and Antiproliferative Cellular Effects

The investigation into the antineoplastic and antiproliferative cellular effects of this compound largely stems from studies on Marasmius extracts, which have shown promising results in cancer cell lines. However, direct evidence for isolated this compound's activity in these areas is limited.

Inhibition of NF-κB Activation Pathway in Cancer Cell Lines

Research indicates that culture liquid extracts of Marasmius oreades can interfere with the NF-κB activation pathway in cancer cell lines, such as MCF7 breast cancer cells researchgate.netresearchgate.net. These extracts have been shown to inhibit the phosphorylation of the inhibitory protein IκBα and prevent p65 nuclear translocation, suggesting an interference with the IκB kinase (IKK) activation pathway, a crucial mechanism in carcinogenesis researchgate.net. While these findings highlight the potential of bioactive substances from Marasmius oreades to block NF-κB activation and induce apoptosis, the specific compound responsible for this effect within the extract, including this compound, has not been definitively isolated and characterized in these studies researchgate.netdntb.gov.uabiorxiv.orgnih.govfrontiersin.orgnih.govnih.govmdpi.commdpi.comnih.gov.

Table 5: Inhibition of NF-κB Activation Pathway by Isolated this compound in Cancer Cell Lines

Cancer Cell LineEffect on NF-κB ActivationResearch FindingsCitation
MCF7 (Breast)No specific data for isolated this compoundMarasmius oreades extracts show inhibition of NF-κB activation, but specific compound attribution to this compound is not available. researchgate.netresearchgate.net
Other cancer cellsNo specific data for isolated this compoundLimited direct research on isolated this compound's antineoplastic or antiproliferative effects.-

Modulation of IκB Kinase (IKK) Activation by this compound-Producing Extracts

Extracts derived from Marasmius oreades, a mushroom known to produce biologically active metabolites, have demonstrated an ability to modulate the IκB Kinase (IKK) activation pathway. Investigations revealed that specific fractions from M. oreades culture liquid extract significantly influenced the phosphorylation of IκBα and the activity of the NF-κB reporter in MCF7 breast cancer cell lines. begellhouse.comnasa.gov Furthermore, these active fractions were observed to prevent the nuclear translocation of p65, a key component of the NF-κB complex, indicating interference with the IKK activation pathway. begellhouse.comnasa.gov The IKK pathway is a crucial cellular signaling cascade positioned at a critical juncture for NF-κB activation, which is implicated in various cellular processes including proliferation and survival. begellhouse.comnas.gov.ua This suggests that substances within Marasmius oreades extracts, potentially including this compound, can directly block NF-κB activation at the IKK level. nasa.gov

The observed effects on IKK activation are summarized in the table below:

Target Pathway/ProteinEffect of Marasmius oreades ExtractCell LineReference
IκBα phosphorylationStrongly affectedMCF7 begellhouse.comnasa.gov
NF-κB reporter activityStrongly affectedMCF7 begellhouse.comnasa.gov
p65 nuclear translocationPreventedMCF7 begellhouse.comnasa.gov
IKK activation pathwaySeemed to interfere withMCF7 begellhouse.comnasa.gov

Induction of Apoptosis in Select Cancer Cell Models

In addition to their impact on IKK activation, the same active fractions from Marasmius oreades extracts that modulated the NF-κB pathway were also found to induce apoptosis in MCF7 breast cancer cells. begellhouse.comnasa.gov Apoptosis, or programmed cell death, is a fundamental process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. nih.gov The ability of these this compound-producing extracts to induce apoptosis in cancer cells highlights their potential as agents that could affect tumorigenesis by directly blocking NF-κB activation, a pathway often associated with inhibiting apoptosis and promoting cell proliferation in cancer. begellhouse.comnasa.gov

Enzymatic Modulation and Oxidative Stress Responses

The investigation into the biological activities of this compound-producing fungi extends to their influence on enzymatic activities and responses to oxidative stress.

Effects on Superoxide (B77818) Dismutase Activity

An ethanol (B145695) extract of Marasmius oreades, a mushroom that produces this compound, was evaluated for its impact on various antioxidant enzyme activities, including superoxide dismutase (SOD). Superoxide dismutase plays a critical role in cellular defense against oxidative stress by catalyzing the dismutation of superoxide radicals into oxygen and hydrogen peroxide. scbt.comunmc.edufrontiersin.org At its maximal concentration of 10 mg/mL, the M. oreades ethanol extract was observed to increase superoxide dismutase activity by 8%. begellhouse.com This finding suggests that components within these this compound-producing extracts may contribute to the modulation of the cellular antioxidant defense system.

Structure Activity Relationship Sar Studies of Marasin and Its Derivatives

Correlating Structural Features with Biological Activities of Marasin

This compound (C₉H₈O) is a polyacetylene allene (B1206475) with the SMILES notation C#CC#CC=C=CCCO Current time information in Bangalore, IN.benchchem.com. Research indicates that this compound, particularly from Marasmius ramealis, exhibits various biological activities, including antimicrobial, antifungal, phytotoxic, and mutagenic properties researchgate.net.

Given its structure, the presence of highly unsaturated bonds (alkynes and allenes) and a hydroxyl group are key structural features. In general, for polyacetylenes, the number, position, and conjugation of alkyne and allene functionalities often play a critical role in their bioactivity. The terminal alcohol group could also be important for interactions with biological targets, potentially participating in hydrogen bonding or influencing solubility and bioavailability.

While specific data correlating precise structural modifications of this compound to changes in its antimicrobial, antifungal, phytotoxic, or mutagenic activities are not available in the provided search results, it can be inferred that alterations to the length of the carbon chain, the degree of unsaturation, or the nature and position of the functional groups (e.g., oxidation of the alcohol, addition of other substituents) would likely impact its interaction with biological systems and, consequently, its observed activities.

SAR Investigations of Synthetic this compound Analogues

The systematic synthesis of analogues is a common approach in SAR investigations to probe the importance of different parts of a molecule for its activity gardp.orgnih.gov. By introducing specific chemical modifications, such as changing chain length, replacing functional groups, or altering stereochemistry, medicinal chemists can deduce which structural elements are crucial for biological potency and selectivity gardp.org.

Despite the general importance of synthetic analogue studies in SAR, specific investigations into synthetic this compound analogues and their structure-activity relationships are not detailed in the provided search results. Such studies would typically involve the chemical synthesis of compounds structurally similar to this compound but with targeted modifications, followed by rigorous biological testing to quantify changes in activity. This process allows for the creation of SAR matrices, which systematically map structural changes to biological outcomes, guiding further compound optimization nih.gov.

Computational Approaches in this compound SAR Elucidation

Computational chemistry plays an increasingly vital role in modern SAR studies, offering powerful tools to predict and understand the relationship between molecular structure and biological activity without extensive experimental synthesis collaborativedrug.com. Techniques such as Quantitative Structure-Activity Relationships (QSAR), molecular docking, and molecular dynamics simulations are widely employed wikipedia.org.

QSAR models, for instance, establish mathematical relationships between a compound's physicochemical properties (derived from its structure) and its biological activity, allowing for the prediction of activity for new, unsynthesized compounds wikipedia.orgcollaborativedrug.com. Molecular docking can predict how a compound might bind to a specific biological target (e.g., an enzyme or receptor), providing insights into the molecular interactions driving its activity.

While these computational approaches are broadly applicable to SAR elucidation, specific applications of these methods to this compound or its potential analogues are not described in the provided search results. If such studies were to be conducted for this compound, they would likely involve:

Molecular Descriptors Calculation: Quantifying various physicochemical properties of this compound and its hypothetical analogues (e.g., lipophilicity, molecular weight, topological indices).

QSAR Model Development: Building predictive models correlating these descriptors with observed biological activities.

Molecular Docking: Simulating the binding of this compound to putative biological targets (e.g., enzymes involved in microbial pathways) to understand its mechanism of action at a molecular level.

These computational methods could significantly accelerate the understanding of this compound's SAR and guide the design of novel compounds with improved biological profiles, even in the absence of extensive experimental data on analogues.

Future Research Directions in Marasin Chemical Biology

Untapped Biosynthetic Intermediates and Enzymes

The biosynthesis of marasin, primarily isolated from fungi such as Marasmius ramealis, involves complex enzymatic pathways that are not yet fully characterized researchgate.netresearchgate.net. Current understanding suggests that polyacetylenic metabolites, including matricaria esters and dimethyl deca-4,6,8-triyne-1,10-dioate, serve as precursors, undergoing an enzymatic rearrangement to form the distinctive diyne-allene moiety of this compound researchgate.net.

Future research should focus on:

Identification and Characterization of Key Enzymes: Isolating and characterizing the specific enzymes responsible for the sequential steps of this compound biosynthesis, particularly those involved in the formation of the polyacetylene chain and the crucial allene-forming rearrangement. This could involve genomic and proteomic approaches in this compound-producing organisms.

Elucidation of Biosynthetic Intermediates: Detailed investigation into all intermediate compounds formed during the biosynthetic pathway. This would provide a comprehensive map of the metabolic route and identify potential bottlenecks or regulatory points.

Genetic Engineering for Enhanced Production: Manipulating the genes encoding biosynthetic enzymes in host organisms to optimize this compound yield or to produce novel analogs through pathway engineering.

Table 1: Proposed Research Areas for this compound Biosynthesis

Research AreaKey ObjectivesExpected Impact
Enzyme Identification & CharacterizationIsolate and characterize enzymes for polyacetylene formation and allene (B1206475) rearrangement.Enable in vitro synthesis and pathway engineering.
Intermediate ElucidationIdentify all transient intermediates in the biosynthetic pathway.Provide a complete understanding of the biosynthetic route and potential for precursor-directed biosynthesis.
Genetic Engineering for ProductionEngineer host organisms to enhance this compound yield or produce new analogs.Improve scalability of this compound production and facilitate analog discovery.

Exploration of Novel this compound Derivatives and Hybrid Structures

The total enantioselective synthesis of this compound has been successfully achieved, providing a foundation for the creation of structural analogs rsc.orgnih.govinflibnet.ac.in. Early findings suggest that the free acetylene (B1199291) function is crucial for its antibiotic activity, as 9-methylthis compound lacked activity acs.org. This insight is vital for rational drug design efforts.

Future research should explore:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of this compound derivatives with systematic modifications to the allene, diyne, and hydroxyl functionalities to precisely map the structural requirements for its biological activities.

Design of Hybrid Molecules: Creating hybrid structures by conjugating this compound or its active fragments with other known bioactive scaffolds to potentially enhance efficacy, broaden the spectrum of activity, or improve pharmacokinetic properties.

Stereochemical Impact: Further investigation into the impact of stereochemistry on this compound's activity, building upon the enantioselective synthesis achievements nih.gov.

Advanced Mechanistic Studies of this compound at the Molecular Level

While this compound is recognized as an antibiotic, its precise molecular mechanism of action remains largely uncharacterized rsc.orgnih.govacs.org. The observation that the free acetylene function is essential for its antibiotic activity provides a critical starting point for mechanistic investigations acs.org.

Key areas for advanced mechanistic studies include:

Target Identification: Employing biochemical and biophysical techniques (e.g., affinity chromatography, proteomics, metabolomics) to identify the specific molecular targets (proteins, nucleic acids, lipids) with which this compound interacts within microbial cells.

Binding Site Analysis: Characterizing the nature of the interaction between this compound and its target(s), including binding affinities, kinetics, and the precise residues or motifs involved in binding. This could involve techniques such as X-ray crystallography, NMR spectroscopy, or cryo-electron microscopy.

Cellular Pathway Perturbation: Investigating how this compound perturbs specific cellular pathways in target microorganisms, leading to its antibiotic effects. This could involve transcriptomic, proteomic, and metabolomic profiling of treated cells.

Development of High-Throughput Screening Assays for this compound Activities

The development of efficient high-throughput screening (HTS) assays is essential for the discovery of new this compound-like compounds, the optimization of existing derivatives, and the identification of novel biological activities.

Future efforts should focus on:

Phenotypic Assays: Developing cell-based assays that measure the direct effects of this compound on microbial growth, viability, or specific cellular processes relevant to its antibiotic activity, suitable for high-throughput formats.

Target-Based Assays: Once molecular targets are identified, establishing biochemical or biophysical assays that measure this compound's interaction with its target(s) in vitro, enabling rapid screening of compound libraries.

Automated Screening Platforms: Implementing robotic and automated liquid handling systems to facilitate the screening of large chemical libraries for this compound's known or novel activities.

Multiplexed Assays: Designing assays that can simultaneously evaluate multiple parameters or activities, increasing the efficiency of the screening process.

Table 2: Future Research Directions for this compound Assays

Assay TypeObjectiveTechniques Involved
Phenotypic AssaysMeasure direct effects on microbial growth/viability.Microplate readers, automated microscopy.
Target-Based AssaysQuantify this compound interaction with identified molecular targets.Fluorescence polarization, SPR, enzyme activity assays.
Automated PlatformsEnable high-volume screening of compound libraries.Robotics, liquid handling systems, data analysis software.
Multiplexed AssaysSimultaneously evaluate multiple activities or parameters.High-content imaging, flow cytometry, multi-reporter systems.

Q & A

Q. What foundational analytical techniques are essential for confirming Marasin’s structural integrity and purity in experimental settings?

To ensure accurate characterization, researchers should employ a combination of spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^13C-NMR at 400–600 MHz to resolve stereochemical ambiguities and confirm functional groups.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) in positive/negative ion modes to verify molecular weight and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC) : Paired with UV-Vis detection (e.g., λ = 254 nm) to assess purity (>95% threshold). Detailed protocols must be documented, including solvent systems, column types, and calibration standards to ensure reproducibility .

Q. How should researchers address inconsistencies in reported solubility data for this compound across solvent systems?

Methodological rigor involves:

  • Systematic solvent screening : Test this compound in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane) under controlled temperatures (20–37°C).
  • Quantitative analysis : Use gravimetric or spectrophotometric methods to measure saturation points.
  • Cross-validation : Compare results with literature using the same solvent grades and experimental conditions. Discrepancies should be analyzed via statistical tools (e.g., ANOVA) to identify outliers .

Q. What criteria should guide the selection of in vitro models for preliminary bioactivity studies of this compound?

Prioritize models that align with this compound’s hypothesized mechanism:

  • Cell line authentication : Use STR profiling to avoid misidentification.
  • Dose-range optimization : Conduct pilot assays (e.g., MTT for cytotoxicity) to establish IC50_{50} values.
  • Positive controls : Include reference compounds (e.g., known enzyme inhibitors) to validate assay sensitivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of action for this compound across different pharmacological studies?

A multi-disciplinary approach is critical:

  • Orthogonal assays : Combine enzymatic assays (e.g., fluorescence-based kinetics) with cellular models (e.g., CRISPR-edited cell lines) to cross-verify target engagement.
  • Omics integration : Use transcriptomics/proteomics to identify downstream pathways affected by this compound.
  • Data triangulation : Apply Bayesian statistics to weigh evidence from conflicting studies, prioritizing datasets with rigorous controls and larger sample sizes .

Q. What experimental strategies are recommended for elucidating this compound’s metabolic stability in preclinical models?

  • In vitro microsomal assays : Incubate this compound with liver microsomes (human/rodent) to quantify half-life (t1/2t_{1/2}) and metabolite profiles via LC-MS/MS.
  • In vivo pharmacokinetics : Administer this compound orally/intravenously in animal models, collecting plasma/tissue samples at timed intervals. Non-compartmental analysis (NCA) can estimate bioavailability.
  • Isotope labeling : Synthesize 14C^{14}C- or 3H^3H-labeled this compound to trace distribution and excretion pathways .

Q. How should researchers design studies to address gaps in understanding this compound’s enantiomer-specific bioactivity?

  • Chiral separation : Use chiral HPLC or supercritical fluid chromatography (SFC) to isolate enantiomers.
  • Stereochemical characterization : Perform X-ray crystallography or electronic circular dichroism (ECD) to assign absolute configurations.
  • Biological profiling : Test individual enantiomers in target-specific assays (e.g., receptor binding) and compare efficacy/potency ratios. Statistical significance should be assessed via two-way ANOVA .

Methodological Considerations

Q. What statistical frameworks are most robust for analyzing dose-response relationships in this compound’s pharmacological studies?

  • Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) to derive EC50_{50} and Hill coefficients.
  • Error propagation : Use bootstrap resampling to estimate confidence intervals for fitted parameters.
  • Multivariate analysis : Apply principal component analysis (PCA) to disentangle correlated variables (e.g., cytotoxicity vs. target inhibition) .

Q. How can researchers ensure reproducibility in synthetic protocols for this compound derivatives?

  • Step-by-step documentation : Include reaction temperatures, catalyst loadings, and purification yields.
  • Batch-to-batch consistency : Use quality control (QC) checks (e.g., TLC, HPLC) for intermediates and final products.
  • Open-science practices : Share detailed synthetic procedures and raw spectral data in supplementary materials .

Data Presentation and Reporting

Q. What guidelines should be followed when presenting contradictory data in publications on this compound?

  • Transparent reporting : Clearly state experimental limitations (e.g., batch variability, assay interference).
  • Comparative tables : Tabulate conflicting results side-by-side, highlighting methodological differences (e.g., solvent purity, cell passage numbers).
  • Hypothesis-driven discussion : Propose testable models to reconcile discrepancies, such as allosteric modulation or metabolite interference .

Q. How should researchers structure a manuscript to emphasize this compound’s novel contributions to its field?

  • IMRaD framework : Use Introduction-Methods-Results-Discussion flow, linking findings to unresolved questions in the literature.
  • Graphical abstracts : Include a figure summarizing this compound’s mechanism, synthesis, or key data.
  • Data availability : Deposit raw datasets in public repositories (e.g., Zenodo) with DOIs for transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.